(2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol
Description
The compound “(2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol” is a pyrimidine derivative featuring a hydroxymethyl group at position 5, an amino group at position 2, a methoxy group at position 4, and a morpholine ring at position 4. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science. The morpholine substituent, a six-membered saturated ring containing one oxygen and one nitrogen atom, contributes to solubility and conformational flexibility, distinguishing it from simpler alkyl or aryl substituents .
Properties
IUPAC Name |
(2-amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-16-9-7(6-15)8(12-10(11)13-9)14-2-4-17-5-3-14/h15H,2-6H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVIXABTNWYYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1CO)N2CCOCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2-amino-4-methoxy-6-chloropyrimidine with morpholine under controlled conditions.
Introduction of the Methanol Group: The methanol group is introduced through a nucleophilic substitution reaction, where the chlorine atom in the pyrimidine ring is replaced by a hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
(2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Affecting receptor-mediated signaling pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituents are compared below:
Key Observations :
- Substituent Diversity : The target compound’s morpholine group distinguishes it from Toxopyrimidine (methyl at position 2) and aryl-substituted analogs . Morpholine’s electron-rich nitrogen may enhance solubility and serve as a hydrogen bond acceptor, contrasting with lipophilic trifluoromethyl or aryl groups in other derivatives .
Structural and Crystallographic Features
- The morpholine ring’s puckering (non-planar conformation) may influence intermolecular interactions. defines puckering coordinates for saturated rings, suggesting the morpholine’s chair conformation could enhance packing efficiency in crystalline states .
- SHELX programs () are widely used for refining such structures, ensuring accurate bond-length and angle validation .
Biological Activity
(2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol, a pyrimidine derivative, is characterized by its unique morpholine ring which enhances its chemical stability and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is C10H16N4O3, and it includes functional groups such as an amino group, a methoxy group, and a morpholine ring. The presence of these groups contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways.
- Receptor Interaction : The compound can affect receptor-mediated signaling, influencing cellular responses.
- Gene Expression Modulation : It may alter the expression of genes associated with specific biological activities.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines:
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antiviral Activity
The compound has also shown potential antiviral effects. In studies involving influenza virus models, it demonstrated a significant reduction in viral load, indicating its ability to inhibit viral replication effectively:
Case Studies
- Study on Anticancer Activity : A recent investigation evaluated the effects of this compound on breast cancer cells. Results showed that treatment led to increased apoptosis markers, suggesting that the compound induces cell death through apoptotic pathways.
- Antiviral Efficacy Study : In a study assessing the antiviral properties against the influenza virus, the compound was administered to infected mice. The results indicated a significant decrease in viral titers in lung tissues compared to controls, highlighting its therapeutic potential in viral infections.
Comparison with Similar Compounds
The unique morpholine structure of this compound sets it apart from other pyrimidine derivatives:
| Compound | Unique Feature |
|---|---|
| (2-Amino-4-methoxy-6-methylpyrimidin-5-yl)methanol | Lacks morpholine ring |
| (2-Amino-4-hydroxy-6-methylpyrimidine) | Different functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
